molecular formula C11H16N2O B13286256 N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine

Cat. No.: B13286256
M. Wt: 192.26 g/mol
InChI Key: PLVYSMANTGHIGP-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-2-methoxypyridin-3-amine (CAS 1157521-32-8) is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This amine-containing pyridine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring similar pyridine and cyclopropyl structural motifs have demonstrated significant research applications, particularly in the development of kinase inhibitors such as TRK kinase inhibitors for potential oncological applications . The molecular structure incorporates both a methoxy-substituted pyridine ring and a cyclopropylethyl amine group, which are privileged pharmacophores in designing biologically active molecules. Research indicates that molecules with these structural characteristics may interact with various enzyme systems, including methyltransferase enzymes like METTL3, which plays crucial roles in epigenetic regulation and has been investigated as a target for proliferative conditions . This chemical is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols and consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-8(9-5-6-9)13-10-4-3-7-12-11(10)14-2/h3-4,7-9,13H,5-6H2,1-2H3

InChI Key

PLVYSMANTGHIGP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=C(N=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Cyclopropyl Alkyl-1-amines

A scalable synthesis method exists for producing non-racemic 1-cyclopropyl alkyl-1-amines, which are structurally related to the target compound. This method uses inexpensive starting materials like cyclopropyl methyl ketone and S-(-)-α-phenylethylamine, making it suitable for large-scale industrial production. The process involves:

  • Condensation: Reacting a compound of formula II (e.g., cyclopropyl methyl ketone) with a compound of formula III (e.g., (S)-(-)-α-phenylethylamine) to form an imine of formula INT1. Lewis acids can be used in a suitable solvent to facilitate this reaction. Appropriate solvents include methanol, ethanol, iso-propanol, benzene, toluene, hexane, heptane, cyclopentane, cyclohexane, THF, 2-MeTHF, and isopropyl acetate or mixtures thereof.
  • Reduction: Reducing the imine INT1 to a corresponding secondary amine of formula INT2.
  • Debenzylation: Removing the benzyl group to yield the primary amine of formula I.

The resulting 1-cyclopropyl alkyl-1-amines can be reacted with enantiomerically pure acids, such as mandelic acid, to form salts and further increase isomeric purity. Solvents for this salt formation include N,N-dimethylformamide, dichloromethane, ethyl acetate, hexane, heptane, acetonitrile, methyl tert-butyl ether (MTBE), isopropyl acetate, and toluene.

Transition-Metal Catalyzed Synthesis of Alkylamines

Transition-metal catalyzed approaches are useful in alkylamine synthesis. Methods include:

  • Hydroaminomethylation: Rh/Naphos-catalyst systems can be used under mild conditions for the hydroaminomethylation of 1,1-diphenylethenes.
  • Hydroaminoalkylation: Ruthenium catalysts can be employed in hydroaminoalkylation reactions.

General Strategies for Synthesis of α-Chiral Primary Amines

Common methods for synthesizing α-chiral primary amines include:

  • Reduction of N-acetyl protected or unprotected enamines.
  • Reduction of imines.
  • Reductive amination.
  • Hydroamination of alkenes.

These methods typically employ transition metal catalysts for the asymmetric addition of hydrogen or a hydride to a prochiral educt.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amine derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Steric Bulk : The cyclopropylethyl group introduces moderate steric hindrance, which may influence receptor binding compared to smaller substituents like tert-butyl .
  • Electronic Effects : The methoxy group at position 2 is electron-donating, stabilizing the pyridine ring. Heterocyclic substituents (e.g., imidazole, pyrimidine) may alter electronic profiles and metal-binding capabilities .

Biological Activity

N-(1-cyclopropylethyl)-2-methoxypyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptor systems and in the treatment of diseases associated with abnormal cell growth. This article synthesizes current knowledge on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxy group and a cyclopropylethyl side chain. Its molecular formula is C12H16N2OC_{12}H_{16}N_2O, and it exhibits properties that make it a candidate for further pharmacological exploration.

Research has indicated that compounds structurally related to this compound can act as partial agonists at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor is implicated in various neurological processes, including cognition and mood regulation. The modulation of nAChRs by this compound could offer therapeutic avenues for conditions such as depression and anxiety disorders .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, derivatives with similar structures demonstrated IC50 values ranging from 2.29 to 12.41 µM against these cell lines, indicating potent anticancer properties .

2. Antimicrobial Effects

Research has highlighted the antimicrobial potential of pyridine derivatives. Compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged between 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

3. Neurological Implications

The modulation of nAChRs suggests potential applications in treating neurodegenerative diseases and mental health disorders. The ability of this compound to enhance cholinergic signaling may improve cognitive function and provide neuroprotective effects .

Case Study 1: Anticancer Efficacy

In a study investigating the cytotoxic effects of various pyridine derivatives, this compound was tested alongside other compounds against MCF-7 cells. Results indicated that treatment led to significant cell viability reduction, with apoptosis being confirmed through LDH enzyme activity assays.

CompoundIC50 (µM)Cell Line
This compound9.71MCF-7
Control (Doxorubicin)0.5MCF-7

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of pyridine derivatives assessed their activity against common pathogens. The results showed that this compound had a comparable inhibition zone diameter to standard antibiotics.

Bacterial StrainInhibition Zone Diameter (mm)
Staphylococcus aureus24
Escherichia coli30

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and cyclopropane integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ vs. calculated) .
  • PubChem Data : Cross-referenced with canonical SMILES (C12H17N2O) and InChIKey for structural validation .

Advanced Mechanistic Studies

Q2: What strategies are employed to investigate the interaction mechanisms of This compound with biological targets? A2:

  • Receptor Binding Assays : Radiolabeled ligands or fluorescence polarization assays quantify affinity for receptors (e.g., GPCRs or kinases) .
  • Molecular Docking : Computational modeling (AutoDock, Schrödinger Suite) predicts binding poses in target active sites, leveraging cyclopropane’s steric effects and pyridine’s hydrogen-bonding capacity .
  • Enzyme Inhibition Studies : Kinetic assays (e.g., spectrophotometric monitoring) assess inhibition constants (KiK_i) for enzymes like cytochrome P450 isoforms .

Data Contradictions

Q3: How can discrepancies in the reported biological activities of similar cyclopropyl-containing compounds guide the optimization of This compound? A3:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., oxadiazole derivatives or pyrazole-based compounds ) to identify critical substituents. For example:
CompoundBiological ActivityKey Structural FeatureReference
Oxadiazole analogCOX-2 inhibition (IC50_{50} = 0.8 µM)Oxadiazole ring
Pyrazole analogAnticancer (EC50_{50} = 5.2 µM)Cyclopropyl-ethyl group
  • Contradiction Resolution : Use isosteric replacements (e.g., replacing methoxy with ethoxy) and measure changes in potency or solubility .

Basic Physicochemical Properties

Q4: What are the key physicochemical properties of This compound, and how do they influence bioavailability? A4:

PropertyValue/DescriptionImpact on BioavailabilitySource
Molecular Weight205.28 g/molPermeability via passive diffusion
LogP (calculated)~2.1Moderate lipophilicity
Solubility~15 mg/mL in DMSOFormulation compatibility
pKa (amine)~8.5Ionization at physiological pH

Methodology : LogP calculated via XLogP3-AA; solubility determined via shake-flask method .

Advanced Pharmacokinetics

Q5: What methodologies are applied to assess the metabolic stability and tissue distribution of This compound in preclinical models? A5:

  • Metabolic Stability :

    • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
    • CYP Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .
  • Tissue Distribution :

    • Radioisotope Labeling : Administer 14^{14}C-labeled compound and measure radioactivity in organs (e.g., brain, liver) .
    • Mass Spectrometry Imaging (MSI) : Spatial mapping of compound localization in tissue sections .

Comparative Structural Analysis

Q6: How does the cyclopropyl-ethyl group in This compound influence its stability compared to linear alkyl analogs? A6:

  • Stability Studies :
    • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (cyclobutyl vs. cyclopropyl analogs show ~20°C higher stability) .
    • Solution Stability : Monitor degradation in PBS (pH 7.4) via HPLC; cyclopropane reduces hydrolysis rates by 40% vs. ethyl groups .

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